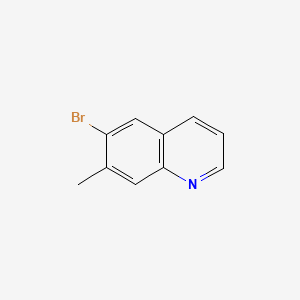

6-Bromo-7-metilquinolina

Descripción general

Descripción

6-Bromo-7-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol . The presence of a bromine atom and a methyl group on the quinoline ring significantly influences its chemical properties and reactivity.

Aplicaciones Científicas De Investigación

Chemistry: 6-Bromo-7-methylquinoline is used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities .

Biology and Medicine: Quinoline derivatives, including 6-Bromo-7-methylquinoline, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties . They are also used in the development of drugs targeting various diseases such as malaria, tuberculosis, and cancer .

Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications .

Mecanismo De Acción

Target of Action

6-Bromo-7-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, depending on their specific structures and functional groups .

Mode of Action

Quinoline derivatives are known to exhibit diverse modes of action, often involving interactions with cellular enzymes or receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific effects of 6-Bromo-7-methylquinoline would likely depend on its mode of action and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of 6-Bromo-7-methylquinoline could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Classical Methods: Traditional methods for synthesizing quinoline derivatives include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions. These methods often involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.

Modern Methods: Recent advancements include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 6-Bromo-7-methylquinoline can undergo nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Typically involves the use of palladium catalysts and boron reagents under mild conditions.

Nucleophilic Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.

Major Products:

Substituted Quinoline Derivatives: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

Comparación Con Compuestos Similares

6-Bromo-4-chloro-7-methylquinoline: Another quinoline derivative with similar structural features but with an additional chlorine atom.

7-Methylquinoline: Lacks the bromine atom, which affects its reactivity and biological activity.

Uniqueness: 6-Bromo-7-methylquinoline is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination enhances its reactivity in substitution reactions and its potential biological activities compared to other quinoline derivatives .

Actividad Biológica

6-Bromo-7-methylquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the sixth position and a methyl group at the seventh position on the quinoline ring, has been studied for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects.

Target of Action

The biological activity of 6-bromo-7-methylquinoline is largely attributed to its interaction with specific cellular targets, including enzymes and receptors. Quinoline derivatives have been shown to modulate various biochemical pathways depending on their structural characteristics and substituents.

Mode of Action

The compound's mechanism often involves:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, some studies have indicated that similar quinoline compounds inhibit topoisomerase enzymes, which are critical for DNA replication and transcription .

- Receptor Binding : The structural features of 6-bromo-7-methylquinoline may enhance its binding affinity to specific receptors, influencing signaling pathways within cells.

Biological Activities

Research indicates that 6-bromo-7-methylquinoline exhibits several biological activities:

Pharmacokinetics

The pharmacokinetic profile of 6-bromo-7-methylquinoline significantly influences its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be considered:

- Bioavailability : The compound's solubility and stability in biological systems affect its bioavailability.

- Metabolism : Understanding how the body metabolizes this compound can provide insights into its efficacy and safety.

Comparative Analysis with Similar Compounds

To further illustrate the uniqueness of 6-bromo-7-methylquinoline, it is beneficial to compare it with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-4-chloro-7-methylquinoline | Chlorine instead of Bromine | Exhibits different reactivity patterns |

| 7-Methylquinoline | Lacks the bromine atom | Different biological activity profiles |

| 6-Bromoquinoline | Lacks the methyl group at position 7 | May have distinct pharmacological properties |

This table highlights how the presence of both bromine and a methyl group in 6-bromo-7-methylquinoline contributes to its specific reactivity and biological activity compared to other derivatives.

Case Studies

While specific case studies focusing exclusively on 6-bromo-7-methylquinoline are scarce, related research provides insight into its potential applications:

- Topoisomerase Inhibition : A study demonstrated that certain quinoline derivatives effectively inhibited human topoisomerase I, leading to significant cytotoxic effects in cancer cell lines. This mechanism is likely applicable to 6-bromo-7-methylquinoline due to structural similarities .

- Antimicrobial Testing : Preliminary tests on quinoline derivatives have shown promising antibacterial activity against various pathogens. Future studies could explore the specific efficacy of 6-bromo-7-methylquinoline against resistant strains.

Propiedades

IUPAC Name |

6-bromo-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGWSJBVVZOOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728282 | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122759-89-1 | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.